N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a quinoline moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the reaction of 4-chlorophenyl isothiocyanate with a suitable amine, followed by cyclization. The quinoline moiety can be synthesized via a Pfitzinger reaction, where isatin reacts with an appropriate ketone under acidic conditions. The final step involves coupling the thiazole and quinoline intermediates through amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 or hydrogenation.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: SnCl2, H2/Pd
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds share structural similarities and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to its combination of a thiazole ring and quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H16ClN3O3S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C22H16ClN3O3S/c23-14-8-6-12(7-9-14)16-11-30-22(24-16)25-20(28)17-19(27)15-5-1-3-13-4-2-10-26(18(13)15)21(17)29/h1,3,5-9,11,27H,2,4,10H2,(H,24,25,28) |
InChI Key |
SNZNRZAPQQRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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